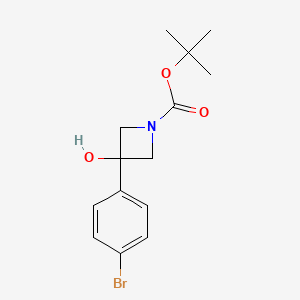

Tert-butyl 3-(4-bromophenyl)-3-hydroxyazetidine-1-carboxylate

Description

Tert-butyl 3-(4-bromophenyl)-3-hydroxyazetidine-1-carboxylate (CAS: 1357614-50-6) is a brominated azetidine derivative widely utilized in pharmaceutical and chemical research. Its molecular formula is C₁₄H₁₈BrNO₃, with a molecular weight of 328.2 g/mol, and it is typically provided at ≥95% purity . The compound features a tert-butyl carbamate group protecting the azetidine nitrogen, a hydroxyl group at the 3-position, and a 4-bromophenyl substituent. This structure renders it valuable as a building block in medicinal chemistry, particularly for synthesizing molecules via cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactive bromine atom .

Key physicochemical properties include:

Properties

IUPAC Name |

tert-butyl 3-(4-bromophenyl)-3-hydroxyazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO3/c1-13(2,3)19-12(17)16-8-14(18,9-16)10-4-6-11(15)7-5-10/h4-7,18H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRLOWKAACZKDBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C2=CC=C(C=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357614-50-6 | |

| Record name | tert-butyl 3-(4-bromophenyl)-3-hydroxyazetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-bromophenyl)-3-hydroxyazetidine-1-carboxylate typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

Introduction of the 4-Bromophenyl Group: This step often involves a nucleophilic substitution reaction where a bromophenyl halide reacts with the azetidine ring.

Addition of the Tert-butyl Group: The tert-butyl group is usually introduced via esterification reactions using tert-butyl chloroformate.

Hydroxylation: The hydroxy group can be introduced through oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and the use of automated reactors can enhance production efficiency.

Types of Reactions:

Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Sodium hydride (NaH), various nucleophiles.

Major Products:

Oxidation Products: Ketones, aldehydes.

Reduction Products: Phenyl derivatives.

Substitution Products: Amino or thiol-substituted azetidines.

Chemistry:

Building Block: Used as a building block in the synthesis of more complex organic molecules.

Catalysis: Potential use in catalytic reactions due to its unique structure.

Biology and Medicine:

Pharmaceuticals: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Biological Probes: Used in the development of probes for studying biological pathways and mechanisms.

Industry:

Material Science:

Agrochemicals: Explored for use in the synthesis of agrochemical compounds.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-bromophenyl)-3-hydroxyazetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azetidine ring can provide a rigid scaffold that enhances binding affinity and specificity to these targets.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Physicochemical and Application Differences

- Solubility : The bromophenyl group in the target compound reduces aqueous solubility compared to hydroxymethyl or morpholine-containing analogs .

- Applications: Target Compound: Primarily used in drug discovery for bromine-mediated coupling reactions . Aminocyclopropyl Analog (1781632-45-8): Potential use in peptide mimetics due to the amine functionality . Morpholine Derivatives (e.g., 1131220-82-0): Explored for solubility-enhanced scaffolds in kinase inhibitors .

Purity and Commercial Availability

Biological Activity

Tert-butyl 3-(4-bromophenyl)-3-hydroxyazetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- IUPAC Name : Tert-butyl 3-(4-bromophenyl)-1-azetidinecarboxylate

- Molecular Formula : C14H18BrNO2

- CAS Number : 1476776-55-2

- Molecular Weight : 304.20 g/mol

The biological activity of tert-butyl 3-(4-bromophenyl)-3-hydroxyazetidine-1-carboxylate is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. The compound's structure suggests that it may act as an inhibitor or modulator of certain biological processes.

Target Interactions

- FXR Antagonism : Related compounds have been shown to exhibit FXR (Farnesoid X receptor) antagonistic activity, which is crucial for regulating bile acid homeostasis and glucose metabolism . The presence of the tert-butyl and bromophenyl groups may enhance binding affinity and selectivity towards the FXR.

In Vitro Studies

Research has indicated that derivatives of azetidine compounds, including those similar to tert-butyl 3-(4-bromophenyl)-3-hydroxyazetidine-1-carboxylate, demonstrate significant activity against various cancer cell lines. For instance, a study on structurally related compounds showed promising results in inhibiting cell proliferation in breast cancer models .

In Vivo Studies

Animal studies are essential for understanding the pharmacokinetics and therapeutic potential of this compound. Preliminary findings suggest that administration of similar azetidine derivatives can lead to reduced tumor growth rates in xenograft models, indicating potential anticancer properties .

Case Studies

- Anticancer Activity : A recent study evaluated the effects of a related azetidine compound in mouse models of breast cancer. The results demonstrated a significant reduction in tumor volume compared to controls, suggesting that the compound may inhibit tumor growth through apoptosis induction .

- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of azetidine derivatives. Results indicated that these compounds could reduce inflammation markers in animal models, highlighting their potential use in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications due to its bioactive properties. Research indicates that derivatives of azetidine compounds, including tert-butyl 3-(4-bromophenyl)-3-hydroxyazetidine-1-carboxylate, can exhibit significant biological activities.

- Antimicrobial Activity : Similar compounds have shown promising antimicrobial effects against multidrug-resistant pathogens. For instance, studies on related compounds have demonstrated efficacy against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile, suggesting that the azetidine scaffold may contribute to antimicrobial potency due to its ability to disrupt bacterial cell function .

- Neuroprotective Properties : The compound has been studied for its potential neuroprotective effects. In vitro studies have shown that certain azetidine derivatives can protect astrocytes from amyloid beta-induced toxicity, which is relevant in the context of Alzheimer’s disease . This suggests that tert-butyl 3-(4-bromophenyl)-3-hydroxyazetidine-1-carboxylate could be evaluated further for its protective effects against neurodegenerative conditions.

Synthesis and Chemical Reactions

Tert-butyl 3-(4-bromophenyl)-3-hydroxyazetidine-1-carboxylate serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical modifications, making it a valuable building block in the synthesis of more complex molecules.

- Chiral Synthesis : The compound can be utilized in the synthesis of chiral isoxazoline azetidines, which are important in developing new pharmaceuticals . The ability to modify the tert-butyl group and the bromophenyl moiety enhances the synthetic versatility of this compound.

- Deconstructive Isomerization : Recent studies have explored the deconstructive isomerization of azetidinols, where tert-butyl 3-(4-bromophenyl)-3-hydroxyazetidine-1-carboxylate can be involved in C-C bond cleavage reactions, leading to new products with potential applications in drug development .

Case Studies and Research Findings

Several research findings highlight the significance of tert-butyl 3-(4-bromophenyl)-3-hydroxyazetidine-1-carboxylate in various applications:

Q & A

Basic Research Questions

Q. What are the key structural identifiers and spectroscopic methods to confirm the identity of tert-butyl 3-(4-bromophenyl)-3-hydroxyazetidine-1-carboxylate?

- Structural identifiers : Molecular formula (C₁₄H₁₈BrNO₃), molecular weight (328.21 g/mol), and CAS number (1357614-50-6) .

- Spectroscopic confirmation :

- 1H/13C NMR : Analyze chemical shifts for the azetidine ring, tert-butyl group (δ ~1.4 ppm for CH₃), and 4-bromophenyl substituent (aromatic protons δ ~7.3-7.5 ppm).

- IR : Confirm hydroxyl (O-H stretch ~3200-3500 cm⁻¹) and carbonyl (C=O stretch ~1700 cm⁻¹) groups.

- HRMS : Verify exact mass (e.g., m/z 328.21 for [M+H]⁺) .

Q. What synthetic routes are reported for tert-butyl 3-(4-bromophenyl)-3-hydroxyazetidine-1-carboxylate?

- Core method : React tert-butyl 3-oxoazetidine-1-carboxylate with a 4-bromophenyl Grignard or organolithium reagent. For example, using n-BuLi in THF at -78°C to form the tertiary alcohol .

- Key reagents :

- Deprotection : Use TBAF in THF to remove silyl protecting groups (if applicable).

- Solvents : THF or dichloromethane for stepwise reactions .

Q. How should this compound be stored to ensure stability?

- Conditions : Store at room temperature in a dry, inert atmosphere (e.g., argon). Avoid prolonged exposure to light or moisture to prevent hydrolysis of the tert-butyl carbamate group .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-bromophenyl and hydroxyl groups influence reactivity in downstream functionalization?

- Steric hindrance : The bulky tert-butyl and 4-bromophenyl groups may slow nucleophilic attacks on the azetidine ring.

- Electronic effects : The electron-withdrawing bromo group stabilizes intermediates via resonance, while the hydroxyl group can participate in hydrogen bonding or act as a leaving group under acidic conditions .

- Example : In cross-coupling reactions (e.g., Suzuki-Miyaura), the bromo group facilitates palladium-catalyzed aryl-aryl bond formation .

Q. What experimental contradictions exist in reported synthetic methods, and how can they be resolved?

- Contradiction : Use of TBAF vs. milder acids for deprotection. TBAF may over-decompose sensitive intermediates, while HCl/MeOH offers slower but controlled cleavage.

- Resolution : Optimize reaction monitoring (TLC/LC-MS) to track deprotection efficiency. Compare yields under both conditions .

Q. What advanced techniques are recommended for resolving crystallographic ambiguities in this compound?

- X-ray crystallography : Use SHELXL for refinement of small-molecule crystals. Ensure high-resolution data (<1.0 Å) to resolve positional disorder in the azetidine ring .

- Challenges : Low melting point or hygroscopicity may complicate crystal growth. Consider co-crystallization with stabilizing agents .

Q. How can scalability challenges in multi-step syntheses be addressed?

- Optimization :

- Replace low-temperature steps (e.g., -78°C) with flow chemistry for better temperature control.

- Use silica gel chromatography alternatives (e.g., centrifugal partition chromatography) for large-scale purification .

Q. What mechanistic insights explain the regioselectivity observed in nucleophilic additions to the azetidine ring?

- Mechanism : The hydroxyl group at C3 directs nucleophiles to the less hindered position (C1 or C2) via hydrogen-bonding stabilization of transition states. Computational studies (DFT) can model charge distribution to predict sites .

Q. How can discrepancies in reported toxicity data be addressed for safe handling protocols?

- Gaps : Limited acute toxicity data in public sources.

- Recommendations : Conduct in vitro assays (e.g., Ames test for mutagenicity) and adhere to OSHA guidelines for handling brominated compounds. Use PPE (gloves, goggles) and fume hoods .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.